molecular formula C13H18S B14233000 Benzene, [(1-methyl-5-hexenyl)thio]- CAS No. 477482-11-4

Benzene, [(1-methyl-5-hexenyl)thio]-

Cat. No.: B14233000
CAS No.: 477482-11-4
M. Wt: 206.35 g/mol
InChI Key: AFFGMJYBTSHKTJ-UHFFFAOYSA-N
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Description

Benzene, [(1-methyl-5-hexenyl)thio]- is an organic compound with a unique structure that combines a benzene ring with a thioether group attached to a 1-methyl-5-hexenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(1-methyl-5-hexenyl)thio]- typically involves the reaction of benzene with a suitable thioether precursor. One common method is the reaction of benzene with 1-methyl-5-hexenyl thiol under acidic conditions to form the desired thioether compound. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production of Benzene, [(1-methyl-5-hexenyl)thio]- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(1-methyl-5-hexenyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives

Scientific Research Applications

Benzene, [(1-methyl-5-hexenyl)thio]- has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, [(1-methyl-5-hexenyl)thio]- involves its interaction with molecular targets and pathways within biological systems. The thioether group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (methylthio)-: Similar structure with a methylthio group instead of a 1-methyl-5-hexenylthio group.

    Benzene, 1-(1,5-dimethylhexyl)-4-methyl-: Similar structure with a 1,5-dimethylhexyl group instead of a 1-methyl-5-hexenylthio group.

    Benzene, 1,3-dimethyl-5-(1-methylethenyl)-: Similar structure with a 1-methylethenyl group instead of a 1-methyl-5-hexenylthio group.

Uniqueness

Benzene, [(1-methyl-5-hexenyl)thio]- is unique due to the presence of the thioether group attached to a 1-methyl-5-hexenyl chain, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in scientific research and industrial processes.

Properties

CAS No.

477482-11-4

Molecular Formula

C13H18S

Molecular Weight

206.35 g/mol

IUPAC Name

hept-6-en-2-ylsulfanylbenzene

InChI

InChI=1S/C13H18S/c1-3-4-6-9-12(2)14-13-10-7-5-8-11-13/h3,5,7-8,10-12H,1,4,6,9H2,2H3

InChI Key

AFFGMJYBTSHKTJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC=C)SC1=CC=CC=C1

Origin of Product

United States

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